![molecular formula C27H32N2O2S B2538040 N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea CAS No. 306730-47-2](/img/structure/B2538040.png)
N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea
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Overview
Description
“N’-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea” is a thiourea derivative. Thioureas are a class of organic compounds structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . They are involved in a wide range of chemical reactions, and are commonly used in medicinal chemistry, agriculture, and natural product synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic functional groups of thioureas, along with the substituted benzyl and phenyl groups. The tert-butyl group is a bulky substituent, which could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as nucleophiles in the presence of electrophiles, and can also serve as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific thiourea would depend on its exact structure. Factors that could influence these properties include the nature and position of the substituents on the benzyl and phenyl rings .Scientific Research Applications
- Research Findings : Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for antitumor activity. Compounds 5a, 5c, and 6a demonstrated potent antiproliferative effects against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines. Compound 6a, with an IC50 of 1.6 ± 0.8 μM against HeLa cells, induced apoptosis and G1-phase cell cycle arrest .
- Research Findings : N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides were synthesized. Although not directly related to neuraminidase inhibition, the thiazole moiety’s presence suggests potential interactions with biological targets .
- Research Findings : 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized via halogen exchange. The compound’s benzyl-protected structure facilitated purification and improved yield .
- Research Findings : Piperazine, a hexa-heterocycle, exists in clinically used drugs like Imatinib. Combining piperazine with thiazole moieties may yield novel drug candidates .
- Research Findings : Several compounds containing both thiazole and piperazine moieties exhibit potent anticancer effects .
- Research Findings : Compound 6a induced cell apoptosis and G1-phase arrest in HeLa cells. Investigated using acridine orange/ethidium bromide staining and flow cytometry .
Antitumor Activity
Neuraminidase Inhibition
Halogen Exchange Reaction Catalyst
Drug Design and Discovery
Anticancer Agent Development
Cell Morphology Studies
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promising activity in a certain area (such as medicinal chemistry or materials science), further studies could be conducted to optimize its properties and evaluate its efficacy .
properties
IUPAC Name |
3-benzyl-1-(4-tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2S/c1-27(2,3)22-12-14-23(15-13-22)29(26(32)28-18-20-9-7-6-8-10-20)19-21-11-16-24(30-4)17-25(21)31-5/h6-17H,18-19H2,1-5H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGMTCPKDSORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC2=C(C=C(C=C2)OC)OC)C(=S)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N-[4-(tert-butyl)phenyl]-N-(2,4-dimethoxybenzyl)thiourea |
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